1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid
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Overview
Description
1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C16H22O3 It is a derivative of cyclohexanecarboxylic acid, where a benzyloxyethyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and benzyl alcohol.
Formation of Benzyloxyethyl Intermediate: Benzyl alcohol is reacted with ethylene oxide to form 2-(benzyloxy)ethanol.
Esterification: The 2-(benzyloxy)ethanol is then esterified with cyclohexanecarboxylic acid in the presence of a catalyst such as sulfuric acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, lacking the benzyloxyethyl group.
Benzoic acid: A simpler aromatic carboxylic acid.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
Uniqueness
1-(2-(Benzyloxy)ethyl)cyclohexanecarboxylic acid is unique due to the presence of both a cyclohexane ring and a benzyloxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H22O3 |
---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
1-(2-phenylmethoxyethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22O3/c17-15(18)16(9-5-2-6-10-16)11-12-19-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,17,18) |
InChI Key |
LPGPSFCYYATWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCOCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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